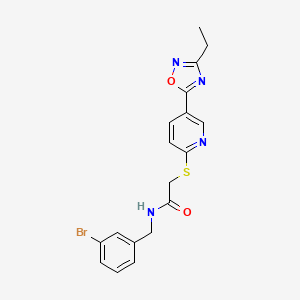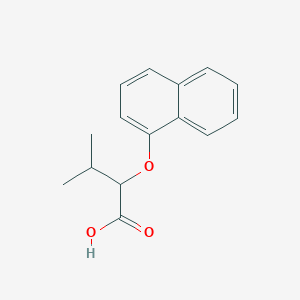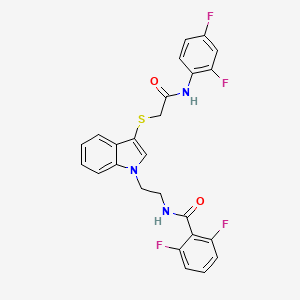
5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including an amide, a quinazolinone, and a benzyl group. The presence of these functional groups suggests that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis or reduction reactions, while the benzyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of polar groups like the amide could impact its solubility in different solvents .Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzylamine with ethyl 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate, followed by the reaction of the resulting intermediate with N-phenylpentanoyl chloride.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate", "N-phenylpentanoyl chloride", "diethyl ether", "dichloromethane", "triethylamine", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzylamine (1.0 equiv) in diethyl ether and add triethylamine (1.1 equiv).", "Step 2: Slowly add ethyl 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate (1.0 equiv) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add dichloromethane to the reaction mixture and extract the product with 1 M hydrochloric acid.", "Step 4: Wash the organic layer with water, dry over sodium sulfate, and evaporate the solvent to obtain the intermediate.", "Step 5: Dissolve the intermediate in dichloromethane and add N-phenylpentanoyl chloride (1.1 equiv) and triethylamine (1.1 equiv).", "Step 6: Stir the reaction mixture for 2 hours at room temperature and then quench with 1 M sodium bicarbonate.", "Step 7: Extract the product with dichloromethane, wash the organic layer with water, dry over sodium sulfate, and evaporate the solvent to obtain the crude product.", "Step 8: Purify the crude product by column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent.", "Step 9: Recrystallize the purified product from a mixture of dichloromethane and hexanes to obtain the final product." ] } | |
Numéro CAS |
1242880-75-6 |
Nom du produit |
5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide |
Formule moléculaire |
C28H27ClN4O4 |
Poids moléculaire |
519 |
Nom IUPAC |
5-[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-phenylpentanamide |
InChI |
InChI=1S/C28H27ClN4O4/c29-21-15-13-20(14-16-21)18-30-26(35)19-33-24-11-5-4-10-23(24)27(36)32(28(33)37)17-7-6-12-25(34)31-22-8-2-1-3-9-22/h1-5,8-11,13-16H,6-7,12,17-19H2,(H,30,35)(H,31,34) |
Clé InChI |
TYOWHPBQLZJBPB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



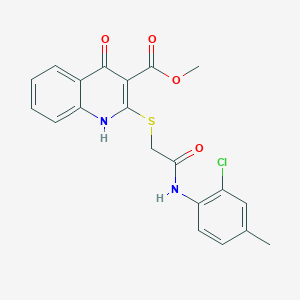
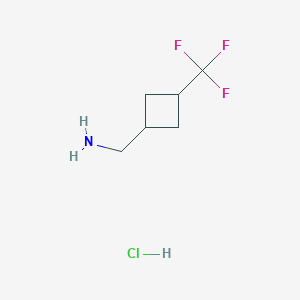
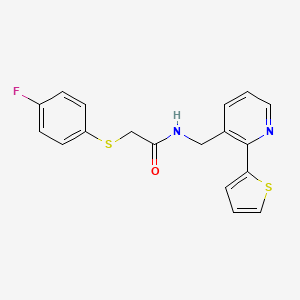
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2785862.png)
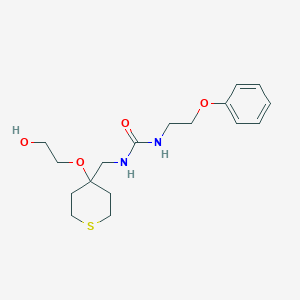
![(E)-methoxy({2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene})amine](/img/structure/B2785864.png)
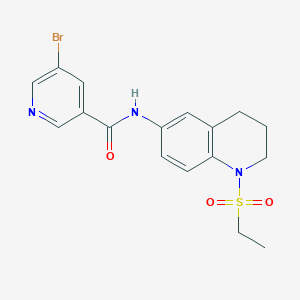
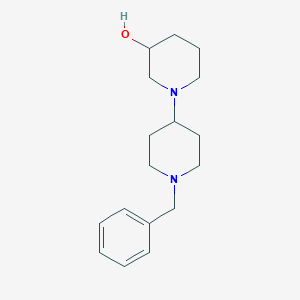
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2785868.png)
![1-(Hydroxyimino)-1-(5-methoxy-7-methylbenzo[b]furan-3-yl)ethane](/img/structure/B2785870.png)

